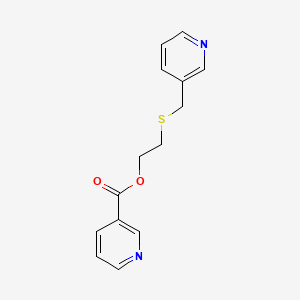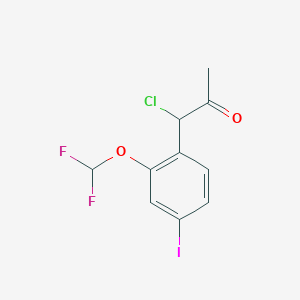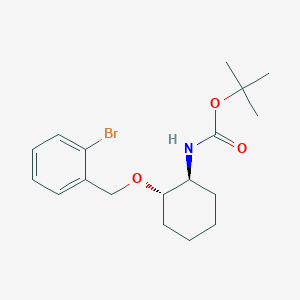
Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate is a chemical compound with the molecular formula C18H26BrNO3 and a molecular weight of 384.31 g/mol . It is characterized by the presence of a bromobenzyl group, a cyclohexyl ring, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
The synthesis of trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromobenzyl alcohol in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent, such as tetrahydrofuran or dimethylformamide, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate has several scientific research applications, including:
作用机制
The mechanism of action of trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
相似化合物的比较
Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-((2-chlorobenzyl)oxy)cyclohexyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (2-((2-fluorobenzyl)oxy)cyclohexyl)carbamate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl (2-((2-iodobenzyl)oxy)cyclohexyl)carbamate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C18H26BrNO3 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S,2S)-2-[(2-bromophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m0/s1 |
InChI 键 |
CWEFIPUMTQHCKT-HOTGVXAUSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=CC=CC=C2Br |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


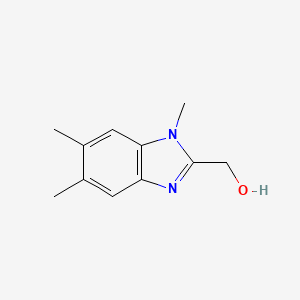

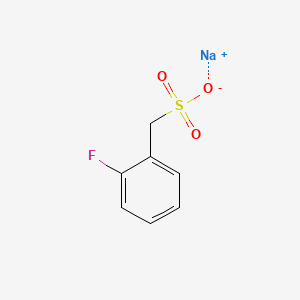
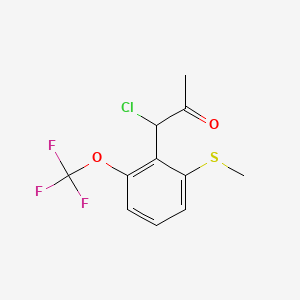

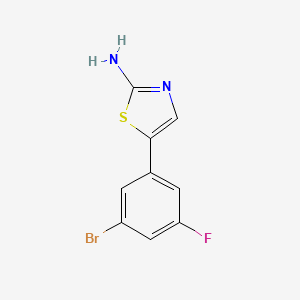
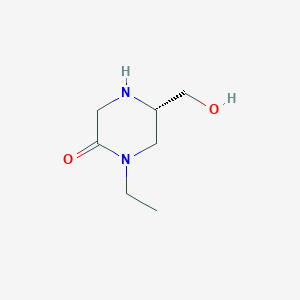
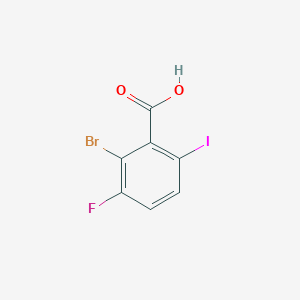
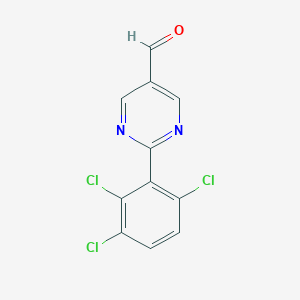

![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)

